![molecular formula C9H8I2N4 B12923871 2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline CAS No. 160194-27-4](/img/structure/B12923871.png)
2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-1,2,4-Triazol-1-yl)methyl)-2,6-diiodoaniline is a chemical compound that features a triazole ring attached to an aniline moiety, which is further substituted with two iodine atoms at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2,6-diiodoaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and formamide.
Attachment of the Triazole to Aniline: The triazole ring is then attached to the aniline moiety through a nucleophilic substitution reaction.
Iodination: The final step involves the iodination of the aniline derivative at the 2 and 6 positions using iodine and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as thiols or amines, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aniline derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Anticancer Agents: Derivatives of this compound have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Agents: It can be used to develop new antimicrobial agents due to its ability to disrupt microbial cell membranes.
Industry:
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2,6-diiodoaniline involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound can inhibit key enzymes involved in cell proliferation pathways, leading to cell cycle arrest and apoptosis . The triazole ring allows for hydrogen bonding with target proteins, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-((1H-1,2,4-Triazol-1-yl)methyl)aniline: Lacks the iodine substituents, resulting in different chemical reactivity and biological activity.
2,6-Diiodoaniline: Lacks the triazole ring, which affects its binding properties and applications.
Uniqueness: 4-((1H-1,2,4-Triazol-1-yl)methyl)-2,6-diiodoaniline is unique due to the presence of both the triazole ring and the iodine substituents. This combination enhances its chemical reactivity and allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
160194-27-4 |
|---|---|
Molekularformel |
C9H8I2N4 |
Molekulargewicht |
426.00 g/mol |
IUPAC-Name |
2,6-diiodo-4-(1,2,4-triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8I2N4/c10-7-1-6(2-8(11)9(7)12)3-15-5-13-4-14-15/h1-2,4-5H,3,12H2 |
InChI-Schlüssel |
UFUCYNFQRJSETQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)N)I)CN2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


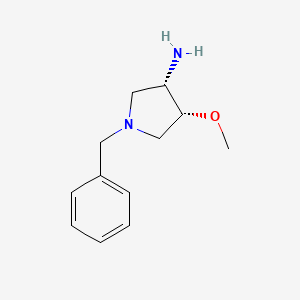
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
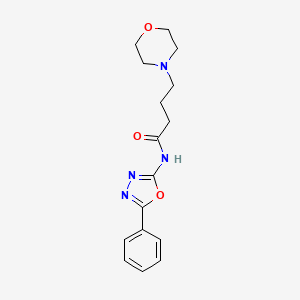
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
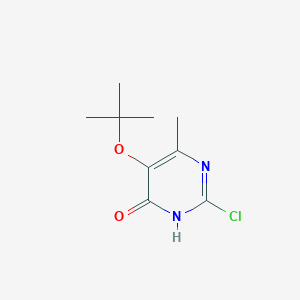
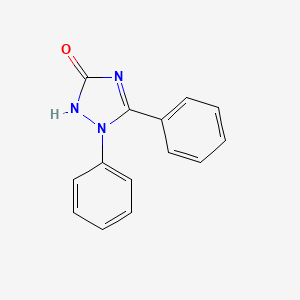
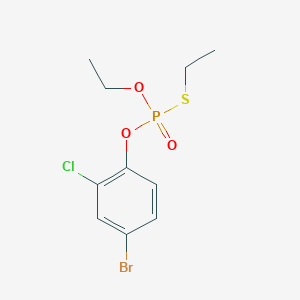

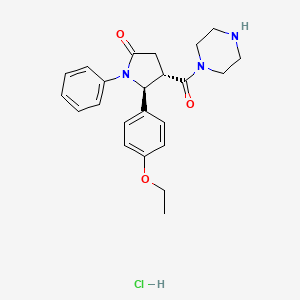

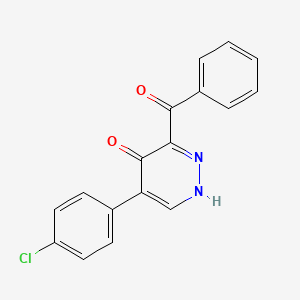
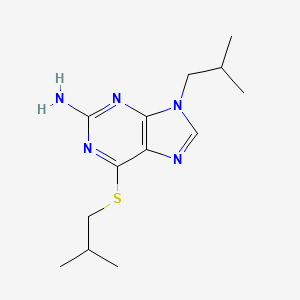
![3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12923858.png)
